2,4,6-Tribromophenol-1,2,3,4,5,6-13C6
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Overview
Description
2,4,6-Tribromophenol-1,2,3,4,5,6-13C6 is a brominated derivative of phenol, where all six carbon atoms in the phenol ring are replaced with carbon-13 isotopes. This compound is used in various scientific research applications due to its unique isotopic labeling, which allows for detailed studies in fields such as chemistry, biology, and environmental science.
Mechanism of Action
Target of Action
The primary target of 2,4,6-Tribromophenol-1,2,3,4,5,6-13C6 is the thyroid hormone-binding protein . This protein likely transports thyroxine from the bloodstream to the brain .
Mode of Action
The hydroxyl group in this compound activates the benzene ring by increasing the electron density, especially at carbons 2, 4, and 6 . This makes it more reactive to electrophiles, leading to the substitution of three hydrogen atoms by bromines .
Biochemical Pathways
This compound undergoes oxidative degradation catalyzed by SiO2-supported iron (III)-5,10,15,20-tetrakis (4-carboxyphenyl) porphyrin . It is also degraded by Bacillus sp.GZT strain via reductive bromination as a major degradation pathway .
Pharmacokinetics
It is known that the compound is slightly soluble in water , which may affect its absorption, distribution, metabolism, and excretion (ADME) properties and thus its bioavailability.
Result of Action
It is known that microbial metabolism in products treated with this compound can produce 2,4,6-tribromoanisole (tba), which has a distinct musty smell .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound has been identified in ocean sediments as a metabolite of marine fauna . Furthermore, it is used as a fungicide and wood preservative , suggesting that its action can be influenced by the presence of fungi and the type of wood it is applied to.
Biochemical Analysis
Biochemical Properties
2,4,6-Tribromophenol-1,2,3,4,5,6-13C6 undergoes oxidative degradation catalyzed by SiO2-supported iron (III)-5,10,15,20-tetrakis (4-carboxyphenyl) porphyrin . It is degraded by Bacillus sp.GZT strain via reductive bromination as a major degradation pathway .
Cellular Effects
It is known that it rapidly dissipates, mineralizes to CO2, and forms non-extractable residues in the soil .
Molecular Mechanism
It is known that it undergoes oxidative degradation and reductive bromination .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound rapidly dissipates and mineralizes to CO2 . It also forms non-extractable residues in the soil .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been extensively studied. It is known that the median lethal dose (LD50) in rats is 2000 mg/kg .
Metabolic Pathways
It is known that it undergoes oxidative degradation and reductive bromination .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-Tribromophenol-1,2,3,4,5,6-13C6 can be synthesized by brominating phenol-1,2,3,4,5,6-13C6. The process involves heating a solution of phenol-1,2,3,4,5,6-13C6 in water and gradually adding bromine. The reaction mixture is then cooled, and the precipitated product is filtered and purified. The crude product is dissolved in ethanol at 70°C, decolorized with activated carbon, and recrystallized by adding an equal volume of water to the filtrate .
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for bromine addition and temperature control enhances the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tribromophenol-1,2,3,4,5,6-13C6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to 2,4,6-tribromocyclohexanol.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc and hydrochloric acid are often used as reducing agents.
Substitution: Sodium hydroxide and other strong bases are used to facilitate nucleophilic substitution reactions
Major Products
Oxidation: Produces quinones.
Reduction: Produces 2,4,6-tribromocyclohexanol.
Substitution: Produces various substituted phenols depending on the nucleophile used
Scientific Research Applications
2,4,6-Tribromophenol-1,2,3,4,5,6-13C6 is widely used in scientific research due to its isotopic labeling. Some applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation of phenolic compounds in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism and distribution of phenolic drugs.
Industry: Used in the development of flame retardants and as a fungicide .
Comparison with Similar Compounds
2,4,6-Tribromophenol-1,2,3,4,5,6-13C6 is unique due to its isotopic labeling, which distinguishes it from other brominated phenols. Similar compounds include:
2,4,6-Tribromophenol: The non-labeled version, commonly used as a fungicide and flame retardant.
2,4-Dibromophenol: Lacks one bromine atom, used in similar applications but with different reactivity.
2,6-Dibromophenol: Another brominated phenol with different substitution patterns, affecting its chemical properties and applications .
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2,4,6-tribromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H/i1+1,2+1,3+1,4+1,5+1,6+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWWXRFVMJHFBN-IDEBNGHGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13C]([13CH]=[13C]([13C](=[13C]1Br)O)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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